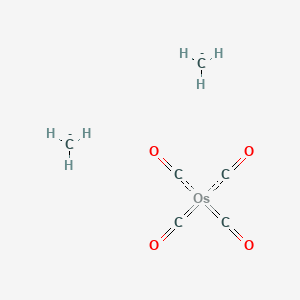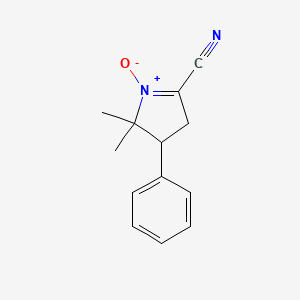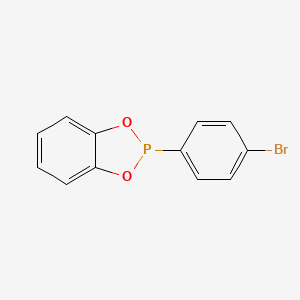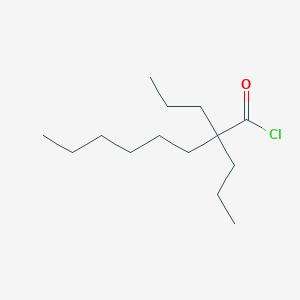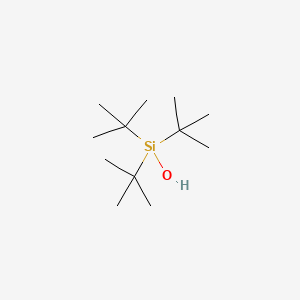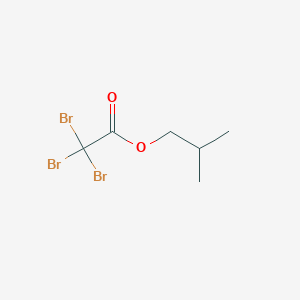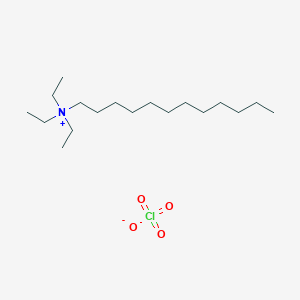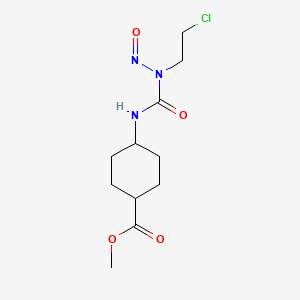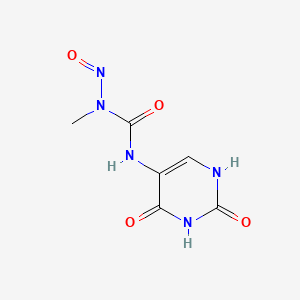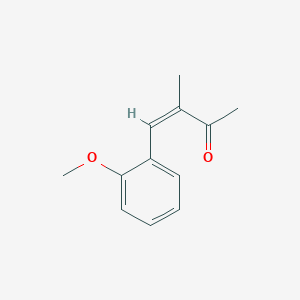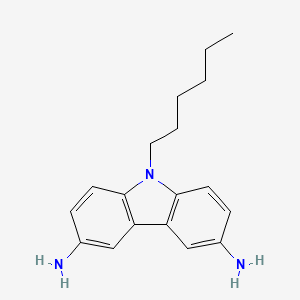
9-Hexyl-9H-carbazole-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hexyl-9H-carbazole-3,6-diamine: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexyl-9H-carbazole-3,6-diamine typically involves the functionalization of the carbazole core at the 3,6 positions. One common method is the direct bromination of the carbazole group using N-Bromo succinimide (NBS), followed by further functionalization . The hexyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hexyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3,6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Hexyl-9H-carbazole-3,6-diamine is used as a building block for the synthesis of advanced materials with unique optoelectronic properties . It is also employed in the development of conducting polymers and organic semiconductors .
Biology and Medicine: Its unique structural features allow for interactions with biological molecules, making it a valuable tool in biomedical research .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 9-Hexyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways related to its optoelectronic properties . The compound’s ability to undergo charge transfer and its high electron-donating capacity are key factors in its functionality . These properties enable it to participate in various electronic processes, making it suitable for use in devices such as OLEDs and photovoltaic cells .
Comparación Con Compuestos Similares
9H-Carbazole-3,6-diamine: A similar compound without the hexyl group, used in similar applications.
9-Ethyl-9H-carbazole-3,6-diamine: Another derivative with an ethyl group instead of a hexyl group.
Uniqueness: The presence of the hexyl group in 9-Hexyl-9H-carbazole-3,6-diamine enhances its solubility and processability compared to other derivatives . This makes it more suitable for certain applications, such as in the fabrication of flexible electronic devices .
Propiedades
Número CAS |
58145-68-9 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
9-hexylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |
Clave InChI |
VWWJIOHDAIHUAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





